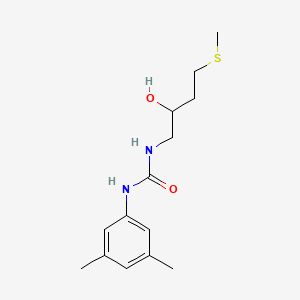
bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane: is an organic compound that features two tetrazole rings attached to a central methane carbon atom, with each tetrazole ring further substituted with a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane typically involves the reaction of p-tolyl-substituted tetrazole derivatives with a suitable methylene donor. One common method is the condensation of p-tolyl tetrazole with formaldehyde under acidic conditions to form the desired bis-tetrazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane can undergo various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The p-tolyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Nitro-substituted tetrazole derivatives.
Reduction: Amine-substituted tetrazole derivatives.
Substitution: Halogenated or sulfonated tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting catalytic properties and are studied for their potential in various catalytic processes.
Biology and Medicine: The compound’s tetrazole rings are bioisosteres of carboxylic acids, making it a valuable scaffold in drug design. It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In materials science, this compound is investigated for its use in the development of energetic materials and propellants due to the high nitrogen content of the tetrazole rings.
Mecanismo De Acción
The mechanism by which bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane exerts its effects depends on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrazole rings can mimic the carboxylate group in biological molecules, allowing the compound to inhibit or modulate the activity of specific enzymes or receptors.
Comparación Con Compuestos Similares
Bis(1,2,3-triazol-1-yl)methane: Similar to bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane but with triazole rings instead of tetrazole rings.
Bis(benzimidazole)methane: Contains benzimidazole rings instead of tetrazole rings.
Uniqueness: this compound is unique due to the presence of tetrazole rings, which provide high nitrogen content and potential for energetic applications. The p-tolyl groups also offer additional sites for functionalization, enhancing the compound’s versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-12-3-7-14(8-4-12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLHDWLPSDAAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2393946.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)


![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)


![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2393960.png)

